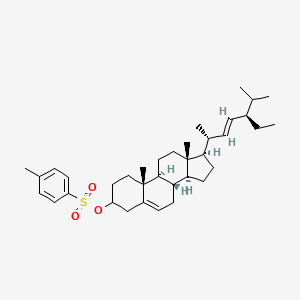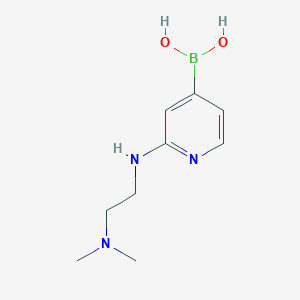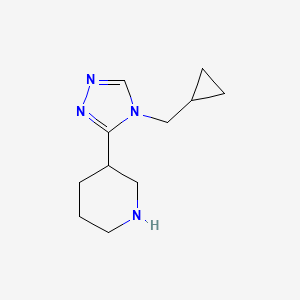
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate .
Molecular Structure Analysis
The piperidine rings of certain molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .
Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one has a yield of 69.39%, melting point of 154-156 °C, and specific IR and NMR values .
Scientific Research Applications
Synthesis of Novel Pharmaceuticals
Piperidine derivatives are foundational blocks in drug design due to their versatility and presence in many pharmaceuticals. The compound could be used to synthesize novel drugs with potential therapeutic benefits. Its unique structure may contribute to the development of new medications with improved efficacy and reduced side effects .
Anticancer Agents
Research indicates that piperidine derivatives can exhibit potent anticancer activities. The cyclopropylmethyl group attached to the triazolyl piperidine could interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. This makes it a candidate for developing new anticancer drugs .
Neuropharmacological Applications
Piperidine derivatives are known to cross the blood-brain barrier, making them suitable for neuropharmacological applications. The compound could be investigated for its potential effects on neurological pathways, possibly leading to treatments for neurodegenerative diseases or cognitive disorders .
Antimicrobial and Antifungal Properties
The structural complexity of piperidine derivatives often lends them antimicrobial and antifungal properties. This particular compound could be studied for its efficacy against a range of microbial and fungal pathogens, contributing to the fight against antibiotic-resistant strains .
Analgesic and Anti-inflammatory Uses
Compounds with a piperidine moiety have been associated with analgesic and anti-inflammatory effects. The subject compound could be explored for its potential to alleviate pain and reduce inflammation, which is crucial in the treatment of chronic inflammatory diseases .
Development of Diagnostic Agents
The unique structural features of this compound may allow it to bind selectively to certain biological targets. This property can be harnessed to develop diagnostic agents that can help in the detection and monitoring of various diseases .
Chemical Biology and Biochemistry Research
In chemical biology and biochemistry, the compound’s reactivity and interaction with biological molecules can be of significant interest. It could be used as a tool to study enzyme mechanisms, receptor-ligand interactions, and other biochemical processes .
Pharmacokinetic Enhancements
Piperidine derivatives can affect the pharmacokinetic profile of drugs, such as their absorption, distribution, metabolism, and excretion. Research into this compound could lead to insights that enhance the delivery and efficacy of existing medications .
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development and discovery of new drugs based on the piperidine structure.
properties
IUPAC Name |
3-[4-(cyclopropylmethyl)-1,2,4-triazol-3-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10(6-12-5-1)11-14-13-8-15(11)7-9-3-4-9/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKQRWUYDNPETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)
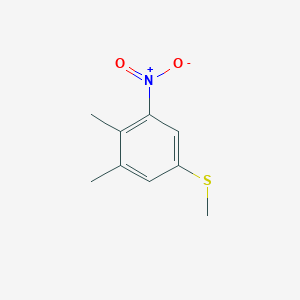

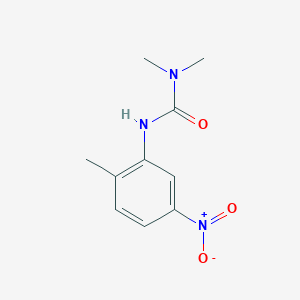
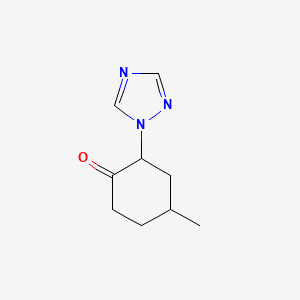

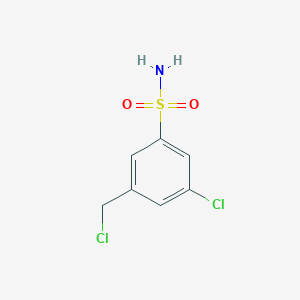

![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)


